Lanicor

Description

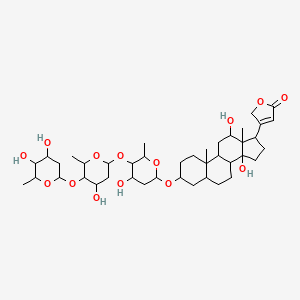

A cardiotonic glycoside obtained mainly from Digitalis lanata; it consists of three sugars and the aglycone DIGOXIGENIN. Digoxin has positive inotropic and negative chronotropic activity. It is used to control ventricular rate in ATRIAL FIBRILLATION and in the management of congestive heart failure with atrial fibrillation. Its use in congestive heart failure and sinus rhythm is less certain. The margin between toxic and therapeutic doses is small. (From Martindale, The Extra Pharmacopoeia, 30th ed, p666)

Properties

IUPAC Name |

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMHDMANZUZIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860258 | |

| Record name | 3-[(O-2,6-Dideoxyhexopyranosyl-(1→4)-O-2,6-dideoxyhexopyranosyl-(1→4)-2,6-dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20830-75-5, 1380169-08-3 | |

| Record name | digoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(O-2,6-Dideoxyhexopyranosyl-(1→4)-O-2,6-dideoxyhexopyranosyl-(1→4)-2,6-dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Historical Use of Digoxin in Cardiovascular Medicine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Digoxin, a purified cardiac glycoside extracted from the foxglove plant (Digitalis lanata), represents one of the oldest and most storied therapeutic agents in cardiovascular medicine.[1][2] Its journey from a traditional herbal remedy for "dropsy" to a well-defined, albeit controversial, pharmaceutical agent reflects the evolution of medicine itself—from astute clinical observation to the rigors of randomized controlled trials and molecular pharmacology.[3][4] For centuries, compounds from the Digitalis genus have been a cornerstone in managing heart failure and atrial fibrillation due to their ability to increase myocardial contractility and regulate heart rate.[1] This technical guide provides an in-depth exploration of digoxin's historical use, focusing on the seminal discoveries, key experimental data, and the evolution of its therapeutic role.

Chapter 1: The Dawn of Digitalis Therapy: William Withering's Seminal Work

The formal introduction of digitalis into medicine is credited to the English physician and botanist William Withering.[5] In 1785, he published "An Account of the Foxglove and some of its Medical Uses," a monograph detailing ten years of clinical observations on the use of the purple foxglove plant, Digitalis purpurea.[1][5][6] This work is considered one of the first systematic clinical investigations of a drug's therapeutic and toxic effects.[6][7]

Withering was prompted to investigate the foxglove after learning of a secret family recipe, a folk remedy used to successfully treat dropsy (an archaic term for edema), a condition now understood to be a hallmark of congestive heart failure.[5] Recognizing foxglove as the active ingredient among more than 20 herbs, he began a meticulous study of its application.[5]

Withering's Clinical Observations

Withering administered preparations of dried, powdered foxglove leaves and carefully documented the outcomes in 158 patients.[1] He noted its powerful diuretic effect and its ability to slow the heart rate.[6] His work established clear guidelines for its rational use, including dosage optimization and a detailed description of the signs of toxicity, such as nausea, vomiting, and visual disturbances.[1][7] The incidence of side effects in his patients is considered comparable to that recorded by physicians today.[1]

Data Presentation

The quantitative results from Withering's ten-year investigation are summarized below.

| Patient Cohort | Number of Patients | Outcome |

| Total Patients Treated | 158 | Varied |

| Patients with Congestive Heart Failure ("Dropsy") | 101 | Experienced relief |

| Patients with Other Conditions (e.g., Tuberculosis) | 57 | Did not benefit |

| Table 1. Summary of patient outcomes from William Withering's "An Account of the Foxglove" (1785).[1] |

Experimental Protocols

Protocol 1: Withering's Preparation and Administration of Digitalis (c. 1775-1785)

Objective: To establish a safe and effective method for administering foxglove leaf for the treatment of dropsy.

Methodology:

-

Plant Collection: Leaves of the purple foxglove (Digitalis purpurea) were gathered when the plant was in blossom.

-

Preparation: The leaves were dried, either in the sun or on a pan over a fire, until they could be ground into a fine green powder.

-

Formulation: The powder was used directly or made into an infusion. For the infusion, a standardized amount of the dried powder was steeped in boiling water.

-

Dosage and Administration: Withering meticulously worked to determine the optimal dosage. He stressed that care must be taken in adjusting the dose for each patient, starting with a low amount and titrating upwards based on clinical response (diuresis, heart rate) and the emergence of toxic side effects (e.g., nausea, vomiting).

-

Monitoring: Patients were closely observed for both therapeutic effects (reduction in edema) and signs of toxicity. Withering established clear guidelines for discontinuing the drug upon the first signs of adverse effects.

Chapter 2: Elucidating the Molecular Mechanism

For nearly two centuries after Withering's publication, the precise mechanism of action of digitalis glycosides remained unknown. The critical breakthrough came in the mid-20th century. In 1953, the physiologist H.J. Schatzmann demonstrated that cardiac glycosides are potent inhibitors of the active transport of sodium (Na+) and potassium (K+) ions across the cell membrane.[2] This transport system was later identified as the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme, now recognized as the primary cellular receptor for digoxin.[8][9]

The Na+/K+-ATPase Signaling Cascade

The inhibition of the Na+/K+-ATPase pump by digoxin is the central event that triggers its therapeutic effects.[8][10] Digoxin binds to a specific site on the extracellular portion of the pump's alpha-subunit.[10] This binding reduces the enzyme's activity, leading to a cascade of ionic events within the cardiac myocyte.[8]

-

Inhibition of Na+/K+-ATPase: Digoxin binding impairs the pumping of 3 Na+ ions out of the cell in exchange for 2 K+ ions into the cell.[11]

-

Increased Intracellular Sodium: The reduced pump activity leads to a gradual accumulation of Na+ inside the myocyte.[8][12]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger to extrude calcium (Ca2+) from the cell.[12]

-

Increased Intracellular Calcium: With the Na+/Ca2+ exchanger's activity diminished, intracellular Ca2+ levels rise. This leads to greater uptake of Ca2+ into the sarcoplasmic reticulum (SR).[12]

-

Enhanced Contractility: During subsequent heartbeats, the SR releases a larger amount of Ca2+, which binds to the myofilament protein troponin C, resulting in a more forceful contraction of the heart muscle (a positive inotropic effect).[11][12]

Mandatory Visualization

Caption: Core signaling pathway of digoxin in cardiac myocytes.

Chapter 3: Quantifying the Inotropic Effect

Following the elucidation of its mechanism, research focused on quantifying digoxin's effects and establishing a therapeutic window. Early experimental work often utilized isolated animal heart muscle preparations, such as the cat papillary muscle, to study the direct effects on contractility.[13][14] Later clinical studies correlated serum drug concentrations with physiological changes.

Early Experimental Models

The cat papillary muscle preparation was a valuable in vitro model.[14] It allowed researchers to measure isometric contraction force in a controlled environment, isolating the muscle from systemic neurohormonal influences and observing the direct inotropic effects of cardiac glycosides.[13]

Mandatory Visualization

Caption: Workflow for in vitro assessment of digoxin's inotropic effect.

Experimental Protocols

Protocol 2: In Vitro Assessment of Positive Inotropic Effects (Cat Papillary Muscle Preparation)

Objective: To measure the direct positive inotropic effect of digoxin on isolated cardiac muscle.

Methodology:

-

Tissue Preparation: A right ventricular papillary muscle is excised from a cat heart.[15]

-

Mounting: The muscle is mounted vertically in a temperature-controlled organ bath containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). One end of the muscle is fixed, and the other is attached to an isometric force transducer to measure contractile tension.

-

Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 12-24 beats per minute) via platinum electrodes.[14]

-

Equilibration: The preparation is allowed to equilibrate until a stable baseline of isometric contractions is achieved.

-

Drug Administration: Digoxin is added to the organ bath in increasing concentrations to establish a dose-response relationship. The force of contraction is recorded continuously.

-

Data Acquisition: Key parameters, including peak developed tension and the maximum rate of tension development (dT/dt), are measured to quantify the inotropic response.

-

Washout: The muscle is washed with a drug-free solution to observe the reversibility of the drug's effect.[16]

Clinical Dose-Response Data

Clinical studies in the 1970s began to correlate serum digoxin concentrations with physiological effects, such as changes in systolic time intervals, which are non-invasive measures of ventricular function.

Data Presentation

The following table summarizes data from a study examining the relationship between incremental increases in serum digoxin and changes in left ventricular ejection time (LVET), a measure of cardiac performance.

| Parameter | Dose 1 (0.25 mg/day) | Dose 2 (0.5 mg/day) | Mean Change | p-value |

| Serum Digoxin (ng/mL) | 0.56 (± 0.06) | 1.18 (± 0.11) | +0.62 | <0.01 |

| Left Ventricular Ejection Time (msec) | Baseline | Baseline - 5.6 (± 3.0) | -5.6 | <0.05 |

| Table 2. Dose-Response of Serum Digoxin on Systolic Time Intervals. Data shows that increasing the maintenance dose within the therapeutic range improved ventricular function.[17] |

Chapter 4: The Landmark Digitalis Investigation Group (DIG) Trial

Despite its widespread use for over 200 years, there was considerable uncertainty regarding digoxin's effect on mortality in patients with heart failure.[4] To address this, the U.S. National Heart, Lung, and Blood Institute sponsored the Digitalis Investigation Group (DIG) trial, the largest randomized controlled trial of digoxin ever conducted.[4][18] The primary results were published in 1997.

DIG Trial Design and Methodology

The DIG trial was a large, simple, randomized, double-blind, placebo-controlled study conducted at 302 centers in the U.S. and Canada between 1991 and 1993.[19] It was designed to provide a definitive answer on the effect of digoxin on mortality in heart failure patients who were already being treated with diuretics and ACE inhibitors.[18]

Mandatory Visualization

Caption: Logical flow of the Digitalis Investigation Group (DIG) trial.

Experimental Protocols

Protocol 3: The Digitalis Investigation Group (DIG) Trial Protocol (1991-1993)

Objective: To determine the effect of digoxin on all-cause mortality in patients with clinical heart failure and a left ventricular ejection fraction (LVEF) of ≤ 45%.[19]

Methodology:

-

Patient Population: 6,800 patients with clinical heart failure, in normal sinus rhythm, and with an LVEF of 45% or less were enrolled.[4][18]

-

Inclusion Criteria: Broad eligibility criteria were used to ensure the results were generalizable to a wide range of heart failure patients.[19]

-

Randomization: Patients were randomized in a double-blind fashion to receive either digoxin or a matching placebo.[4]

-

Treatment: The digoxin dose was based on an algorithm considering age, sex, and renal function, with a target dose range of 0.125 to 0.5 mg/day.[18] The background therapy for heart failure (diuretics and ACE inhibitors) was continued in both groups.

-

Follow-up: Patients were followed for a mean of 37 months.[20]

-

Endpoints:

Key Findings of the DIG Trial

The DIG trial found that digoxin had a neutral effect on the primary endpoint of all-cause mortality. However, it demonstrated a significant clinical benefit by reducing the rate of hospitalization.[3]

Data Presentation

| Outcome | Digoxin Group (n=3403) | Placebo Group (n=3403) | Relative Risk (RR) | 95% CI | p-value |

| All-Cause Mortality | 1181 (34.7%) | 1194 (35.1%) | 0.99 | 0.91-1.07 | 0.80 |

| Hospitalization for Worsening HF | 910 (26.8%) | 1180 (34.7%) | 0.72 | 0.66-0.79 | <0.001 |

| Death or Hospitalization for Worsening HF | 1500 (44.1%) | 1697 (49.9%) | 0.85 | 0.79-0.91 | <0.001 |

| Table 3. Key Outcomes of the Digitalis Investigation Group (DIG) Trial.[2] |

Post-hoc analyses of the DIG trial later revealed a crucial relationship between serum digoxin concentration (SDC) and mortality, suggesting that lower concentrations were associated with better outcomes.

| Serum Digoxin Concentration (ng/mL) | Hazard Ratio (vs. Placebo) for All-Cause Mortality | 95% Confidence Interval | p-value |

| 0.5 - 0.7 | 0.77 | 0.67 - 0.89 | <0.001 |

| 0.8 - 1.0 | 0.96 | 0.85 - 1.08 | 0.51 |

| 1.1 - 1.5 | 1.13 | 1.00 - 1.28 | 0.06 |

| 1.6 - 2.0 | 1.33 | 1.12 - 1.58 | 0.001 |

| Table 4. All-Cause Mortality Hazard Ratios by Serum Digoxin Concentration (Post-Hoc Analysis of DIG Trial).[21][22] |

Conclusion

The history of digoxin in cardiovascular medicine is a compelling narrative of scientific progress. From William Withering's pioneering clinical observations with a crude plant extract to the molecular precision of Na+/K+-ATPase inhibition and the large-scale evidence from the DIG trial, our understanding of this drug has profoundly deepened.[1][2][8] Initially hailed as a powerful treatment for dropsy, its role has been refined over two centuries.[1] While no longer a first-line therapy for heart failure due to the lack of a mortality benefit and the advent of newer agents, the DIG trial confirmed its value in reducing hospitalizations.[3] Furthermore, subsequent analyses have highlighted the critical importance of dose and serum concentration, showing that lower levels may be both safer and more effective.[21][22] Digoxin's enduring, albeit more selective, role in contemporary practice is a testament to its powerful physiological effects, underscoring a journey from botanical remedy to a precisely targeted, concentration-dependent therapeutic agent.

References

- 1. historyofinformation.com [historyofinformation.com]

- 2. cardiologytrials.substack.com [cardiologytrials.substack.com]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]

- 5. William Withering - Wikipedia [en.wikipedia.org]

- 6. Therapeutic and toxic effects of digitalis: William Withering, 1785. | Read by QxMD [read.qxmd.com]

- 7. Therapeutic and toxic effects of digitalis: William Withering, 1785 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of digitalis on cell biochemistry: sodium pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidation of the Na+, K+-ATPase digitalis binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analyticaltoxicology.com [analyticaltoxicology.com]

- 12. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of digitalis and calcium on papillary muscles in normal and hypoxic states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of previous mechanical events on the contractility of isolated cat papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cat Heart Muscle in Vitro : VI. Potassium exchange in papillary muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Positive inotropic effects of digitoxin- and digoxin-glucuronide in human isolated ventricular heart muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dose-response relation between therapeutic levels of serum digoxin and systolic time intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Digoxin Investigation Group - American College of Cardiology [acc.org]

- 19. Rationale, design, implementation, and baseline characteristics of patients in the DIG trial: a large, simple, long-term trial to evaluate the effect of digitalis on mortality in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BioLINCC: Digitalis Investigation Group (DIG) [biolincc.nhlbi.nih.gov]

- 21. Digoxin and Heart Failure: Are We Clear Yet? – ScienceOpen [scienceopen.com]

- 22. Dose response characterization of the association of serum digoxin concentration with mortality outcomes in the Digitalis Investigation Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Digoxin Signaling: A Comprehensive Technical Guide to Affected Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries. Its primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), a ubiquitous enzyme essential for maintaining cellular ion homeostasis. However, the downstream consequences of this inhibition are far-reaching, impacting a multitude of cellular signaling pathways. This technical guide provides an in-depth exploration of the core cellular pathways affected by Digoxin signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate molecular interactions.

The Primary Target: Na+/K+-ATPase Inhibition and Intracellular Calcium Dysregulation

The foundational event in Digoxin signaling is its binding to and inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium concentration, which in turn alters the function of the sodium-calcium (Na+/Ca2+) exchanger. The reduced sodium gradient across the cell membrane diminishes the driving force for calcium extrusion, resulting in an accumulation of intracellular calcium.[1][2] This elevation in cytosolic calcium is the primary driver of Digoxin's positive inotropic effect in cardiomyocytes.

Quantitative Data: Na+/K+-ATPase Inhibition and Intracellular Calcium

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Na+/K+-ATPase Inhibition) | Human Erythrocyte Membranes | 4.64 ± 0.07 µM (high affinity isoform) | [3] |

| Porcine Cerebral Cortex | 2.18 ± 0.20 µM (high affinity isoform) | [3] | |

| A549 cells | 40 nM (for kynurenine production inhibition) | [4] | |

| MDA-MB-231 cells | ~164 nM (for kynurenine production inhibition) | [4] | |

| k1/2,app (Intracellular Ca2+ increase) | GT1-7 cells | 178 ± 14 nM | [5] |

| IC50 (Cytotoxicity) | H1299 cells | 0.46 µM | [6] |

| Various Cancer Cell Lines | 0.1 - 0.3 µM | [6] |

Experimental Protocols

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.

-

Materials: Purified Na+/K+-ATPase, Assay Buffer (100 mM Tris-HCl pH 7.4, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2), 10 mM ATP solution, Digoxin stock solution (in DMSO), Malachite Green reagent.

-

Procedure:

-

Prepare serial dilutions of Digoxin in the assay buffer.

-

In a 96-well plate, add the Digoxin dilutions.

-

Add the purified Na+/K+-ATPase enzyme to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the ATP solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding Malachite Green reagent.

-

Measure absorbance at 620 nm. The amount of Pi released is proportional to enzyme activity.

-

Calculate the percentage of inhibition relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Digoxin concentration.[7]

-

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium levels.

-

Materials: Fura-2 AM fluorescent dye, cell culture medium, Digoxin stock solution, fluorescence microscope or plate reader.

-

Procedure:

-

Culture cells to near confluence.

-

Load cells with Fura-2 AM by incubating them in a medium containing the dye.

-

Wash the cells to remove extracellular dye.

-

Treat the cells with various concentrations of Digoxin.

-

Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.[5][8]

-

Signaling Pathway Diagram

References

- 1. droracle.ai [droracle.ai]

- 2. litfl.com [litfl.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Digoxin In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the management of heart failure and atrial fibrillation for decades.[1] Its therapeutic efficacy is intrinsically linked to its narrow therapeutic index, making a thorough understanding of its pharmacokinetics and bioavailability crucial for safe and effective clinical use.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of digoxin, intended for researchers, scientists, and drug development professionals. The document delves into the absorption, distribution, metabolism, and excretion (ADME) properties of digoxin, summarizes key quantitative data, and outlines detailed experimental protocols for their determination.

Pharmacokinetics of Digoxin

The pharmacokinetic profile of digoxin is characterized by its variable absorption, extensive tissue distribution, minimal metabolism, and primary renal excretion.[1][2] These processes collectively determine the onset, intensity, and duration of the drug's therapeutic and toxic effects.

Absorption

The oral bioavailability of digoxin can vary significantly depending on the formulation.[1] Tablet formulations typically exhibit a bioavailability of 70-80%, while the elixir formulation is approximately 80% bioavailable.[1] An encapsulated solution of digoxin, which is no longer manufactured, had a bioavailability close to 100%.[1] Intravenous administration, by definition, results in 100% bioavailability.[1]

The absorption of oral digoxin is a passive process that primarily occurs in the proximal small intestine.[2] Factors influencing the rate and extent of absorption include gastrointestinal motility and the presence of food, particularly high-fiber meals, which can decrease absorption.[3]

Distribution

Digoxin exhibits extensive tissue distribution, a characteristic reflected by its large apparent volume of distribution (Vd) of approximately 7 L/kg in healthy adults.[1] It follows a two-compartment kinetic model, with an initial rapid distribution phase into highly perfused tissues like the liver, followed by a slower distribution into the peripheral compartment, which includes the myocardium, its target site.[1] Due to its hydrophilic nature, digoxin does not distribute significantly into adipose tissue, and therefore, dosing should be based on ideal body weight in obese patients.[1] Plasma protein binding of digoxin is relatively low, at approximately 20-30%.[1][2]

Metabolism

Digoxin undergoes minimal metabolism, with only about 16% of an administered dose being metabolized.[4] A small fraction is metabolized by the liver, and approximately 8% undergoes an enterohepatic cycle.[1] The primary metabolite is dihydrodigoxin, which is formed by the reduction of the lactone ring.[5] This metabolic process can be influenced by the gut microbiota.[1]

Excretion

The primary route of digoxin elimination is renal excretion, with 60-80% of the drug excreted unchanged in the urine.[2][4] Elimination is largely dependent on glomerular filtration and active tubular secretion mediated by P-glycoprotein (P-gp).[1] The elimination half-life of digoxin in individuals with normal renal function is approximately 36 to 48 hours.[6] In patients with renal impairment, the half-life is significantly prolonged, necessitating dose adjustments.[7]

Quantitative Pharmacokinetic Parameters of Digoxin

The following tables summarize the key quantitative pharmacokinetic parameters of digoxin.

Table 1: Bioavailability and Distribution Parameters of Digoxin

| Parameter | Value | Reference(s) |

| Oral Bioavailability (F) | ||

| Tablets | 70-80% | [1] |

| Elixir | ~80% | [1] |

| Encapsulated Solution | ~100% | [1] |

| Intravenous | 100% | [1] |

| Volume of Distribution (Vd) | ~7 L/kg | [1] |

| Plasma Protein Binding | 20-30% | [1][2] |

Table 2: Elimination and Metabolism Parameters of Digoxin

| Parameter | Value | Reference(s) |

| Elimination Half-Life (t½) | ||

| Normal Renal Function | 36-48 hours | [6] |

| Anuric Patients | 3.5-5 days | [6] |

| Total Body Clearance (CL) | ~193 ± 25 mL/min | [4] |

| Renal Clearance | ~152 ± 24 mL/min | [4] |

| Metabolism | ~16% of dose | [4] |

| Primary Route of Excretion | Renal (60-80% unchanged) | [2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the pharmacokinetic parameters of digoxin.

Oral Bioavailability Study in Healthy Volunteers

Objective: To determine the rate and extent of absorption of an oral digoxin formulation compared to an intravenous reference.

Study Design:

-

Design: Single-dose, randomized, two-period, two-sequence crossover study.[8]

-

Subjects: Healthy male and female volunteers.[8]

-

Treatments:

-

Washout Period: A sufficient washout period (e.g., 14 days) between treatment periods to ensure complete elimination of the drug.[10]

Procedure:

-

Subject Screening: Screen healthy volunteers based on inclusion and exclusion criteria, including a physical examination, ECG, and routine laboratory tests.

-

Dosing:

-

Blood Sampling: Collect serial blood samples into heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[8]

-

Plasma Separation: Centrifuge the blood samples to separate plasma and store the plasma samples at -20°C or below until analysis.

-

Urine Collection: Collect total urine in fractions over a specified period (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours).[8] Measure the volume of each collection and store an aliquot at -20°C or below.

-

Sample Analysis: Determine the concentration of digoxin in plasma and urine samples using a validated analytical method (e.g., LC-MS/MS or radioimmunoassay).[8][9]

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) from the plasma concentration-time data.[8] Calculate the cumulative amount of digoxin excreted in urine.

-

Bioavailability Calculation: Calculate the absolute bioavailability (F) using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral).

Determination of Digoxin Concentration in Plasma by LC-MS/MS

Objective: To quantify the concentration of digoxin in human plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11]

Materials and Reagents:

-

Digoxin and a suitable internal standard (e.g., d5-dihydrodigoxin).[11]

-

Human plasma.

-

Acetonitrile, methanol, chloroform, isopropanol (HPLC grade).[11]

-

Ammonium acetate, acetic acid.[11]

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus.

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add the internal standard.

-

Add 5 mL of chloroform-isopropanol (95:5, v/v) and vortex for 1 minute.[11]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Quantification: Construct a calibration curve by plotting the peak area ratio of digoxin to the internal standard against the concentration of the calibration standards. Determine the concentration of digoxin in the plasma samples from the calibration curve.

In Vitro P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells

Objective: To evaluate the potential of a test compound to inhibit the P-gp mediated transport of digoxin across a Caco-2 cell monolayer.[12]

Materials and Reagents:

-

Caco-2 cells.

-

Culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics).

-

Transwell® inserts.

-

Digoxin (as the P-gp substrate).

-

A known P-gp inhibitor (e.g., verapamil) as a positive control.

-

Hank's Balanced Salt Solution (HBSS).

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., mannitol).[12]

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Pre-incubate the cells with the test compound or the positive control (verapamil) in HBSS on both the apical and basolateral sides for 30 minutes.

-

Initiate the transport study by adding digoxin (with or without the inhibitor) to the donor compartment (basolateral side for efflux studies).

-

At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (apical side).

-

At the end of the experiment, collect samples from the donor compartment.

-

-

Sample Analysis: Quantify the concentration of digoxin in the collected samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for digoxin in the basolateral-to-apical direction.

-

Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

-

Calculate the percent inhibition of digoxin transport by the test compound compared to the control (digoxin alone).

-

Visualizations

Signaling Pathway: Mechanism of Action of Digoxin

Caption: Mechanism of action of Digoxin leading to increased myocardial contractility.

Experimental Workflow: In Vivo Pharmacokinetic Study

Caption: A typical workflow for an in vivo pharmacokinetic study of Digoxin.

Logical Relationship: Factors Affecting Digoxin Bioavailability

Caption: Key factors that can influence the in vivo bioavailability of Digoxin.

Conclusion

The pharmacokinetic profile of digoxin is complex and subject to influence from a variety of factors. Its narrow therapeutic window necessitates a precise understanding of its ADME properties to optimize dosing and minimize the risk of toxicity. The experimental protocols outlined in this guide provide a framework for the accurate determination of digoxin's pharmacokinetic parameters. For drug development professionals, a thorough characterization of how a new chemical entity interacts with digoxin's pharmacokinetic pathways, particularly P-glycoprotein-mediated transport, is essential for predicting and managing potential drug-drug interactions. Continued research into the nuances of digoxin's pharmacokinetics will further enhance its safe and effective use in clinical practice.

References

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. Clinical pharmacokinetics of digoxin | PPT [slideshare.net]

- 3. globalrph.com [globalrph.com]

- 4. Pharmacokinetics of digoxin and main metabolites/derivatives in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Digoxin metabolism in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. people.musc.edu [people.musc.edu]

- 7. Digoxin pharmacokinetics: role of renal failure in dosage regimen design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailability of digoxin tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The bioavailability of digoxin from three oral formulations measured by a specific h.p.l.c. assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Simultaneous quantification of digoxin, digitoxin, and their metabolites in serum using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.[1][2] Its therapeutic efficacy stems from its potent and specific inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[3][4] This inhibition leads to a cascade of events culminating in increased intracellular calcium concentration in cardiomyocytes, thereby enhancing cardiac contractility.[3][4]

Beyond its cardiovascular applications, digoxin and other cardiac glycosides have garnered significant interest for their potential as anticancer agents.[5][6] This has spurred renewed efforts to understand the intricate relationship between their chemical structure and biological activity. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of digoxin and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Core Molecular Structure

The characteristic structure of a cardiac glycoside consists of three key components:

-

Aglycone (or Genin): A steroid nucleus comprised of four fused rings (A, B, C, and D). The cis-fusion of the A/B and C/D rings imparts a characteristic U-shape to the molecule.[7]

-

Lactone Ring: An unsaturated five-membered (cardenolide) or six-membered (bufadienolide) lactone ring attached at the C17 position of the steroid core.[2] Digoxin is a cardenolide.

-

Sugar Moiety (Glycone): One or more sugar residues attached at the C3 position of the steroid nucleus.[7]

The specific arrangement and chemical nature of these components are critical determinants of the compound's pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) of Digoxin and Analogs

The biological activity of digoxin and its related compounds is exquisitely sensitive to modifications in their molecular structure. The following sections detail the SAR for each key structural component, with quantitative data on Na+/K+-ATPase inhibition and cytotoxicity presented in the subsequent tables.

The Steroid Nucleus

The steroid core serves as the scaffold for the pharmacophoric groups. Hydroxylation patterns on the steroid nucleus significantly influence the polarity and binding affinity of the molecule. For digoxin, the hydroxyl groups at C12 and C14 are crucial for its activity.[8] Removal or modification of these hydroxyl groups generally leads to a decrease in potency.[8]

The Lactone Ring

The unsaturated lactone ring at the C17 position is a critical feature for the cardiotonic and cytotoxic activities of these compounds. Saturation of the double bond in the lactone ring or opening of the ring leads to a significant loss of activity.[7][9] Modifications to the lactone ring, such as the introduction of a γ-benzylidene group, have been shown to decrease cytotoxicity, suggesting that the unaltered lactone is optimal for Na+/K+-ATPase inhibition.[10]

The Sugar Moiety

The sugar moiety at the C3 position plays a multifaceted role in the activity of cardiac glycosides. It influences the compound's solubility, bioavailability, and binding affinity to the Na+/K+-ATPase. The number and type of sugar residues can modulate the potency and isoform selectivity of the inhibitor. For instance, the trisaccharide (digitoxose)3 moiety of digoxin is thought to be responsible for its partial selectivity for the α2 isoform of the Na+/K+-ATPase.[11] While the aglycone (digoxigenin) can still inhibit the enzyme, the presence of the sugar chain generally enhances binding affinity and potency.[6] However, some synthetic monosaccharide analogs of digitoxin have shown greater cytotoxic potential than the parent compound, indicating a complex relationship between the glycone structure and anticancer activity.[5]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of digoxin and selected analogs against Na+/K+-ATPase and their cytotoxic effects on various cancer cell lines.

Table 1: Inhibition of Na+/K+-ATPase by Digoxin and Related Compounds

| Compound | Source of Na+/K+-ATPase | IC50 | Reference |

| Digoxin | Human erythrocyte membranes | Low affinity isoform: data not specified, High affinity isoform: data not specified | [12] |

| Digoxin | Porcine cerebral cortex | Low affinity isoform: data not specified, High affinity isoform: data not specified | [12] |

| Gitoxin | Human erythrocyte membranes | Low affinity isoform: data not specified, High affinity isoform: data not specified | [12] |

| Gitoxin | Porcine cerebral cortex | Low affinity isoform: data not specified, High affinity isoform: data not specified | [12] |

| Digoxin | A549 cell membrane | Data not specified | [10] |

| BD-7 | A549 cell membrane | 56% inhibition at IC50 concentration for cytotoxicity | [10] |

| BD-15 | A549 cell membrane | 28% inhibition at IC50 concentration for cytotoxicity | [10] |

| BD-15 | Mouse brain cortex | Concentration-dependent inhibition | [10] |

Note: Specific IC50 values for Na+/K+-ATPase inhibition were not consistently provided in the search results in a comparable format. The table reflects the nature of the data found.

Table 2: Cytotoxicity of Digoxin and Analogs against Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

| Digoxin | HT-29 (Colon) | 380 nM (72h) | |

| Digoxin | MV4;11 (Leukemia) | 100 nM (48h) | |

| Digoxin | THP-1 (Leukemia) | 59 nM (48h) | |

| Digoxin | Kasumi-1 (Leukemia) | 89 nM (48h) | |

| Digoxin | H1299 (Lung) | 62 nM (48h) | [13] |

| Digitoxin | TK-10 (Renal) | 3-33 nM | [14] |

| Digoxin | SKOV-3 (Ovarian) | Data not specified | [15][16] |

| Digitoxin | SKOV-3 (Ovarian) | Data not specified | [15][16] |

| D6-MA (Digitoxin analog) | NSCLC | 4-5 fold more potent than digitoxin | [5] |

| Digoxin | A549 (Lung) | Data not specified | [10] |

| BD-15 (Digoxin derivative) | A549 (Lung) | 8 µM | [10] |

| Digoxin | HeLa (Cervical) | Data not specified | [10] |

| Digoxin | WI-26 VA4 (Lung) | Data not specified | [10] |

| Digoxin | T-ALL, B-precursor ALL, AML, CLL | 0.02 - 1 µM | [1] |

| Ouabain | T-ALL, B-precursor ALL, AML, CLL | Data not specified | [1] |

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of a compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or human erythrocytes)[17]

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

-

ATP solution (e.g., 3 mM in water)

-

Test compounds (e.g., digoxin and analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Ouabain solution (as a positive control for complete inhibition)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of the purified Na+/K+-ATPase in the assay buffer. The optimal concentration should be determined empirically.

-

Reaction Setup:

-

Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of various concentrations of the test compound to the sample wells.

-

Add 10 µL of solvent to the control wells (total activity).

-

Add 10 µL of a saturating concentration of ouabain to the blank wells (ouabain-insensitive ATPase activity).

-

-

Pre-incubation: Add 20 µL of the enzyme preparation to each well. Mix gently and pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add 20 µL of the ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 50 µL of 10% SDS).

-

Phosphate Detection:

-

Add 150 µL of Malachite Green reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

-

Measurement: Read the absorbance at a wavelength of 620-660 nm using a microplate reader.

-

Calculation:

-

Calculate the Na+/K+-ATPase specific activity by subtracting the absorbance of the ouabain-containing wells from the absorbance of the control and sample wells.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (e.g., digoxin and analogs)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

-

Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Calculation:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Digoxin's Primary Signaling Pathway

The primary mechanism of action of digoxin involves the inhibition of the Na+/K+-ATPase, which sets off a chain of events within the cardiomyocyte.

Caption: Primary signaling pathway of digoxin in cardiomyocytes.

Downstream Signaling in Cancer Cells

In cancer cells, the effects of digoxin extend beyond simple ion gradient disruption, impacting various signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Simplified downstream signaling of digoxin in cancer cells.

Experimental Workflow for SAR Studies

A typical workflow for investigating the structure-activity relationship of new digoxin analogs is outlined below.

Caption: Experimental workflow for SAR studies of digoxin analogs.

Conclusion

The structure-activity relationship of digoxin and its analogs is a complex and fascinating area of study with significant implications for both cardiovascular medicine and oncology. The steroid nucleus, the unsaturated lactone ring, and the sugar moiety all play critical roles in determining the biological activity of these compounds. A thorough understanding of these relationships, supported by robust quantitative data and standardized experimental protocols, is essential for the rational design of new cardiac glycoside derivatives with improved therapeutic indices and novel applications. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this important field.

References

- 1. researchgate.net [researchgate.net]

- 2. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 4. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Digitalis structure-activity relationship analyses. Conclusions from indirect binding studies with cardiac (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for the hypertensinogenic activity of ouabain: role of the sugar and lactone ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Implications of Synthetic Modifications of the Cardiotonic Steroid Lactone Ring on Cytotoxicity - ProQuest [proquest.com]

- 11. Digoxin derivatives with enhanced selectivity for the α2 isoform of Na,K-ATPase: effects on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

The Isolation of a Cardiac Powerhouse: A Technical Guide to the Discovery and Extraction of Digoxin from Digitalis lanata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digoxin, a cardiac glycoside cornerstone in the management of heart failure and atrial fibrillation, has a rich history rooted in natural product chemistry.[1][2] Its journey from the leaves of the woolly foxglove, Digitalis lanata, to a purified, life-saving pharmaceutical is a testament to advancements in extraction and analytical techniques. This technical guide provides an in-depth exploration of the discovery and isolation of digoxin, presenting both historical and contemporary methodologies. It offers detailed experimental protocols, quantitative data on extraction yields and purity, and visual representations of the isolation workflow and its mechanism of action to serve as a comprehensive resource for researchers and drug development professionals.

Introduction: The Historical Context of a Potent Cardiotonic Agent

The medicinal properties of the Digitalis genus have been recognized for centuries, with early uses documented for conditions such as "dropsy," now known as edema associated with heart failure.[1][2] However, it was not until 1930 that the pure crystalline glycoside, digoxin, was first isolated from Digitalis lanata by Sydney Smith.[1][2] This breakthrough paved the way for standardized dosing and a deeper understanding of its pharmacological effects. Digoxin is a secondary glycoside, meaning it is derived from a larger, naturally occurring precursor molecule in the plant, Lanatoside C, through the enzymatic removal of a glucose and an acetyl group. This guide will delve into the technical specifics of this transformation and the subsequent purification of digoxin.

The Chemical Foundation: From Lanatoside C to Digoxin

The primary cardiac glycoside in Digitalis lanata is Lanatoside C. The conversion of Lanatoside C to digoxin is a critical step in the isolation process. This is often achieved through enzymatic hydrolysis, where the terminal glucose and acetyl group are cleaved.

The chemical structures of the key compounds are presented below:

| Compound | Molecular Formula | Key Structural Features |

| Lanatoside C | C49H76O20 | Contains a terminal glucose and an acetyl group attached to the digitoxose sugar chain. |

| Digoxin | C41H64O14 | The aglycone (digoxigenin) is attached to a chain of three digitoxose sugars.[3] |

| Digitoxin | C41H64O13 | Structurally similar to digoxin but lacks the C-12 hydroxyl group on the steroid nucleus.[3] |

Experimental Protocols: From Plant to Pure Compound

This section details the methodologies for the isolation of digoxin, from the classical approach to modern, high-efficiency techniques.

Historical Isolation Method (Based on Sydney Smith's 1930 Work)

This protocol is a reconstruction of the early methods used for the isolation of digoxin, relying on classical solvent extraction and chemical characterization.

Objective: To isolate crude digoxin from dried Digitalis lanata leaves.

Materials:

-

Dried and powdered Digitalis lanata leaves

-

Acetone

-

Chloroform

-

Glacial acetic acid

-

Ferric chloride (FeCl3) solution

-

Concentrated sulfuric acid (H2SO4)

-

Filter paper and funnel

-

Heating apparatus (e.g., water bath)

-

Glassware (beakers, flasks)

Protocol:

-

Extraction:

-

Macerate 100g of dried, powdered Digitalis lanata leaves in 500 mL of acetone for 24 hours at room temperature with occasional stirring.

-

Filter the mixture and collect the acetone extract.

-

Repeat the extraction process on the plant residue with an additional 300 mL of acetone to ensure maximum extraction of glycosides.

-

Combine the acetone extracts and concentrate under reduced pressure to a viscous residue.

-

-

Chloroform Fractionation:

-

Dissolve the residue in 200 mL of warm water.

-

Transfer the aqueous solution to a separatory funnel and extract with 3 x 150 mL portions of chloroform.

-

Combine the chloroform extracts, which now contain the glycosides, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the chloroform to yield a crude glycoside mixture.

-

-

Keller-Kiliani Reaction for Characterization:

-

Dissolve a small portion of the crude extract in 2 mL of glacial acetic acid containing a trace amount of ferric chloride.

-

Carefully layer this solution over 2 mL of concentrated sulfuric acid in a test tube.

-

Observation: A reddish-brown ring at the interface, with the upper acetic acid layer turning bluish-green, indicates the presence of 2-deoxy sugars, characteristic of cardiac glycosides like digoxin.

-

Modern Isolation and Purification Protocol

This protocol employs modern techniques, including enzymatic hydrolysis and high-performance liquid chromatography (HPLC), for efficient and high-purity isolation of digoxin.

Objective: To obtain high-purity digoxin from Digitalis lanata leaves through enzymatic conversion and chromatographic purification.

Materials:

-

Dried and powdered Digitalis lanata leaves

-

50% Methanol (MeOH)

-

Citrate buffer (pH 5.0, 50 mM)

-

Cellulase enzyme solution (e.g., from Aspergillus niger)

-

Chloroform

-

2-Propanol

-

Anhydrous sodium sulfate (Na2SO4)

-

HPLC system with a C18 reversed-phase column

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Ultrapure water

-

Digoxin analytical standard

-

Solid Phase Extraction (SPE) cartridges (C18)

Protocol:

-

Extraction of Lanatoside C:

-

Extract 100g of dried, powdered Digitalis lanata leaves with 1 L of 50% methanol by maceration for 24 hours.

-

Filter the extract and concentrate under reduced pressure to remove the methanol, yielding a concentrated aqueous extract.

-

Pass the aqueous extract through a C18 SPE cartridge to remove highly polar impurities. Elute the glycosides with 80% methanol.

-

Evaporate the methanol to obtain a crude Lanatoside C-rich extract.

-

-

Enzymatic Hydrolysis to Digoxin:

-

Dissolve the crude Lanatoside C extract in 500 mL of citrate buffer (pH 5.0).

-

Add 50 mg of cellulase enzyme to the solution.

-

Incubate the mixture at 37°C for 48 hours with gentle agitation to allow for the conversion of Lanatoside C to digoxin.

-

Inactivate the enzyme by heating the solution to 80°C for 15 minutes.

-

-

Purification of Digoxin:

-

After cooling, extract the aqueous solution with 3 x 300 mL of a chloroform:2-propanol (3:1 v/v) mixture.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield a crude digoxin extract.

-

-

HPLC Purification:

-

Dissolve the crude digoxin extract in the HPLC mobile phase.

-

Inject the solution onto a preparative C18 HPLC column.

-

Elute with a gradient of acetonitrile and water. A typical gradient could be from 30% to 70% acetonitrile over 40 minutes.

-

Monitor the eluent at 220 nm.

-

Collect the fractions corresponding to the retention time of the digoxin standard.

-

Pool the pure fractions and evaporate the solvent to obtain crystalline digoxin.

-

Quantitative Analysis: Yield and Purity

The efficiency of the extraction and purification process is critical. The following table summarizes representative quantitative data from different methodologies.

| Method | Starting Material | Key Steps | Yield | Purity | Reference |

| Liquid-Liquid Extraction | Fermented Digitalis lanata leaves | Maceration, percolation with aqueous ethanol, extraction with chloroform:trichloroethylene | 98% | 99.8% | [4] |

| HPLC-UV Analysis | Dried Digitalis lanata leaves | Methanol extraction, SPE cleanup | 7.45 µ g/100 mg (without pretreatment) | N/A (Analytical) | |

| HPLC-UV with Acetic Acid Pretreatment | Dried Digitalis lanata leaves | Acetic acid pretreatment, methanol extraction, SPE cleanup | Increased digoxin amount | N/A (Analytical) |

Visualizing the Process and Mechanism

Experimental Workflow for Digoxin Isolation

The following diagram illustrates the key stages in the modern isolation and purification of digoxin from Digitalis lanata.

Caption: Workflow for the isolation and purification of digoxin.

Digoxin's Mechanism of Action: Signaling Pathway

Digoxin exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This leads to a cascade of events that ultimately increases intracellular calcium concentration and enhances myocardial contractility.

Caption: Simplified signaling pathway of digoxin's mechanism of action.

Conclusion

The journey of digoxin from a component of a traditional herbal remedy to a highly purified and potent pharmaceutical is a compelling example of the power of natural product chemistry. The evolution of isolation techniques from simple solvent extractions to sophisticated chromatographic methods has enabled the production of a drug with a narrow therapeutic index, where purity and precise dosage are paramount. This guide provides researchers and professionals in drug development with a foundational understanding of the historical context, practical methodologies, and molecular mechanism of this vital cardiac medicine. The provided protocols and diagrams serve as a valuable resource for further research and development in the field of cardiac glycosides and natural product-derived therapeutics.

References

- 1. High-performance liquid chromatographic determination of alpha-acetyldigoxin in Digitalis lanata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and quantitative determination of some cardioactive glycosides from Digitalis lanata by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combination of Pretreatments with Acetic Acid and Sodium Methoxide for Efficient Digoxin Preparation from Digitalis Glycosides in Digitalis lanata Leaves [scirp.org]

Digoxin's Role as a Positive Inotropic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), has been a cornerstone in the management of heart failure and certain arrhythmias for centuries.[1] Its primary therapeutic benefit in heart failure stems from its action as a positive inotropic agent, meaning it increases the force of myocardial contraction.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies related to digoxin's positive inotropic effects, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of digoxin is the Na+/K+-ATPase pump, an integral membrane protein found in the sarcolemma of cardiomyocytes.[2][3][4] This enzyme is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting Na+ out of the cell and K+ into the cell.

Digoxin binds to a specific site on the extracellular aspect of the α-subunit of the Na+/K+-ATPase, inhibiting its enzymatic activity.[3] This inhibition leads to a cascade of events that ultimately results in an increased intracellular calcium concentration, the direct trigger for enhanced myocardial contractility.

Signaling Pathway

The inhibition of the Na+/K+-ATPase pump by digoxin initiates a critical signaling cascade within the cardiomyocyte:

-

Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump leads to a decrease in the extrusion of Na+ from the cell, resulting in an accumulation of intracellular Na+.[2][3]

-

Altered Sodium-Calcium Exchanger (NCX) Activity: The rise in intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX).[3][5] The NCX is a bidirectional transporter that typically expels calcium (Ca2+) from the cell in exchange for Na+ influx. With the diminished Na+ gradient, the outward movement of Ca2+ via the NCX is reduced.[5]

-

Increased Intracellular Calcium: The reduced Ca2+ efflux, coupled with ongoing Ca2+ entry through L-type calcium channels during the action potential, leads to a net increase in the intracellular Ca2+ concentration ([Ca2+]i).[5][6]

-

Enhanced Sarcoplasmic Reticulum Calcium Load: The elevated cytosolic Ca2+ is taken up by the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to an increased Ca2+ load within the SR.

-

Increased Calcium-Induced Calcium Release: During subsequent action potentials, the increased SR Ca2+ load results in a greater release of Ca2+ into the cytosol through ryanodine receptors, a process known as calcium-induced calcium release.

-

Enhanced Myocardial Contractility: The higher peak intracellular Ca2+ concentration leads to increased binding of Ca2+ to troponin C, initiating a stronger interaction between actin and myosin filaments and thereby enhancing the force of myocardial contraction (positive inotropy).[6]

Caption: Digoxin's signaling pathway leading to increased myocardial contractility.

Quantitative Data on Digoxin's Effects

The positive inotropic effect of digoxin is dose-dependent. The following tables summarize key quantitative data from various studies.

| Parameter | Digoxin Concentration | Effect | Reference |

| Na+/K+-ATPase Inhibition | |||

| IC50 (High-affinity isoform) | 2.5 x 10-8 M | 50% inhibition of enzyme activity | [7] |

| IC50 (Low-affinity isoform) | 1.3 x 10-4 M | 50% inhibition of enzyme activity | [7] |

| Serum Concentration | |||

| Therapeutic Range (Heart Failure) | 0.5 - 0.9 ng/mL | Associated with reduced mortality and hospitalizations | [8][9] |

| Therapeutic Range (Atrial Fibrillation) | 0.8 - 2.0 ng/mL | Ventricular rate control | [6] |

| Toxic Level | > 2.0 ng/mL | Increased risk of adverse events and mortality | [6][9] |

| Study | Digoxin Dose/Concentration | Hemodynamic Parameter | Change from Baseline |

| Clinical Hemodynamic Effects | |||

| Gheorghiade et al. | 0.01 mg/kg IV | Cardiac Index | +0.4 L/min/m² |

| Pulmonary Capillary Wedge Pressure | -4 mmHg | ||

| Systemic Vascular Resistance | -240 dyn·s·cm⁻⁵ | ||

| Adams et al. | Serum concentration 0.5-0.7 ng/mL | All-cause mortality (vs. placebo) | Hazard Ratio: 0.77 |

| Serum concentration 1.6-2.0 ng/mL | All-cause mortality (vs. placebo) | Hazard Ratio: 1.33 |

Experimental Protocols

In Vitro Na+/K+-ATPase Activity Inhibition Assay (Malachite Green Method)

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of digoxin is determined by comparing the enzyme's activity in its presence and absence.[1]

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl2

-

ATP solution (10 mM)

-

Digoxin stock solutions (in DMSO)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Incubator (37°C)

Procedure:

-

Prepare serial dilutions of digoxin in the assay buffer.

-

In a 96-well plate, add 20 µL of the desired concentrations of digoxin. For the control (no inhibitor), add 20 µL of assay buffer with the corresponding DMSO concentration.

-

Add 20 µL of the purified Na+/K+-ATPase enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.[1]

-

To initiate the enzymatic reaction, add 20 µL of the ATP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.[1]

-

Stop the reaction by adding 100 µL of the Malachite Green reagent.[1]

-

Measure the absorbance at 620-660 nm using a microplate reader. The amount of Pi released is proportional to the enzyme activity.[1][10]

-

Calculate the percentage of inhibition for each digoxin concentration relative to the control.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. droracle.ai [droracle.ai]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. mdpi.com [mdpi.com]

- 10. assaygenie.com [assaygenie.com]

Unveiling the Unintended Cellular Consequences of Digoxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Digoxin, a cardiac glycoside long utilized in the management of heart failure and atrial fibrillation, is increasingly recognized for its significant off-target effects, particularly in the context of cancer biology. This technical guide provides a comprehensive overview of the multifaceted and often unintended cellular consequences of Digoxin exposure in various cellular models. By delving into the molecular mechanisms, presenting quantitative data, and detailing experimental protocols, this document serves as a vital resource for researchers exploring the therapeutic potential and toxicological profile of this well-established drug.

Off-Target Effects on Cancer Cells

While the primary therapeutic action of Digoxin involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes, a growing body of evidence demonstrates its potent anti-cancer activities through several off-target mechanisms.[1] These effects are often observed at concentrations relevant to therapeutic use and highlight the potential for repurposing Digoxin as an anti-neoplastic agent.

Induction of Immunogenic Cell Death (ICD)

Digoxin is a potent inducer of immunogenic cell death, a form of apoptosis that elicits an anti-tumor immune response.[2] This process is characterized by the surface exposure of calreticulin (CRT), the release of high-mobility group box 1 (HMGB1), and the secretion of ATP. These damage-associated molecular patterns (DAMPs) act as "eat-me" signals and adjuvants, respectively, promoting the maturation of dendritic cells and the subsequent activation of anti-tumor T cells.

Experimental Protocol: Assessment of Immunogenic Cell Death Markers

-

Cell Culture and Treatment: Cancer cell lines (e.g., human ovarian cancer cell line SKOV-3) are cultured in appropriate media and treated with varying concentrations of Digoxin (e.g., 10⁻⁹ to 10⁻⁴ M) for 24 to 72 hours.[3]

-

Calreticulin Exposure (Flow Cytometry):

-

Harvest cells and wash with PBS.

-

Incubate with an anti-calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) in a binding buffer for 30-60 minutes on ice.

-

Analyze cells by flow cytometry to quantify the percentage of CRT-positive cells.

-

-

ATP Release Assay:

-

Collect the cell culture supernatant at various time points after Digoxin treatment.

-

Use a commercially available bioluminescent ATP assay kit to measure the concentration of extracellular ATP according to the manufacturer's instructions.

-

-

HMGB1 Release (ELISA or Western Blot):

-

Collect cell culture supernatants and lyse the remaining cells.

-

Measure HMGB1 levels in the supernatant and cell lysates using an HMGB1-specific ELISA kit or by Western blot analysis.

-

Generation of Reactive Oxygen Species (ROS)

Digoxin has been shown to induce the production of reactive oxygen species in cancer cells, leading to oxidative stress and subsequent cellular damage. This increase in ROS can contribute to DNA damage and apoptosis.

Experimental Protocol: Measurement of Intracellular ROS

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549 and H1299 non-small cell lung cancer cells) and treat with various concentrations of Digoxin.

-

DCFDA Staining (Flow Cytometry or Fluorescence Microscopy):

-

Load cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable fluorescent probe.

-

Following incubation, wash the cells to remove excess probe.

-

Treat cells with Digoxin for the desired time.

-

Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a flow cytometer or fluorescence microscope.

-

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Digoxin can inhibit the synthesis of HIF-1α, a key transcription factor that plays a crucial role in tumor progression, angiogenesis, and metastasis by regulating cellular responses to hypoxia.[4][5][6] By suppressing HIF-1α, Digoxin can impede tumor growth and vascularization.[7]

Experimental Protocol: Assessment of HIF-1α Inhibition

-

Cell Culture and Hypoxic Conditions: Culture cancer cells (e.g., prostate cancer C4-2 cells) under normoxic (21% O₂) or hypoxic (1% O₂) conditions.[7]

-

Western Blot Analysis:

-

Treat cells with Digoxin for a specified period.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and probe with a primary antibody specific for HIF-1α.

-

Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from Digoxin-treated cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for HIF-1α and a housekeeping gene for normalization to determine changes in mRNA expression levels.[6]

-

Modulation of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Digoxin has been demonstrated to inhibit the phosphorylation of key components of this pathway, including Akt, mTOR, and p70S6K, in non-small cell lung cancer cells, thereby suppressing tumor cell survival and proliferation.[2]

Experimental Protocol: Analysis of PI3K/Akt Pathway Activation

-

Cell Culture and Treatment: Culture non-small cell lung cancer cells (e.g., A549 and H1299) and treat with various concentrations of Digoxin for 24 hours.[2]

-

Western Blot Analysis:

-

Prepare cell lysates and perform SDS-PAGE as described previously.

-

Probe membranes with primary antibodies specific for the phosphorylated and total forms of Akt, mTOR, and p70S6K.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

Quantitative Data on Anti-Cancer Effects of Digoxin

| Cell Line | Assay | Endpoint | Digoxin Concentration | Result | Reference |

| SKOV-3 (Ovarian Cancer) | MTT Assay | Cell Proliferation | 10⁻⁶ M | 54% inhibition after 24h | [3] |

| SKOV-3 (Ovarian Cancer) | MTT Assay | Cell Proliferation | 10⁻⁵ M | 82% inhibition after 24h | [3] |

| SKOV-3 (Ovarian Cancer) | Flow Cytometry | Cell Cycle Arrest (G0/G1) | 10⁻⁶ M | 72% of cells after 24h | [3] |

| A549 (NSCLC) | Colony Formation | Colony Number | Dose-dependent | Significant inhibition | [8] |

| H1299 (NSCLC) | Colony Formation | Colony Number | Dose-dependent | Significant inhibition | [8] |

| HT-29 (Colon Cancer) | Cytotoxicity Assay | IC50 | 0.1-0.3 µM | - | [9] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | IC50 | 0.1-0.3 µM | - | [9] |

| OVCAR3 (Ovarian Cancer) | Cytotoxicity Assay | IC50 | 0.1-0.3 µM | - | [9] |

| MDA-MB-435 (Melanoma) | Cytotoxicity Assay | IC50 | 0.1-0.3 µM | - | [9] |

Off-Target Effects on the Nervous System

Emerging evidence suggests that Digoxin can exert off-target effects on the central and peripheral nervous systems. These effects are complex and can involve both direct actions on neuronal and glial cells and indirect consequences of systemic physiological changes.

Neurotoxicity

At toxic concentrations, Digoxin can lead to a range of neurological symptoms.[10] Cellular studies are beginning to elucidate the underlying mechanisms. For instance, Digoxin can induce neuronal cell death and affect neurotransmitter levels in rat brain models.

Modulation of Neuronal Signaling